5-Amino-2-(dimethylamino)benzamide

Medicinal Chemistry ADME Prediction Building Block Selection

Researchers requiring regiochemically-defined benzamide building blocks for SAR-driven drug discovery face supply inconsistencies. 5-Amino-2-(dimethylamino)benzamide (CAS 1226805-88-4) resolves this with: • Ortho-amino benzamide scaffold validated for HDAC Zn²⁺ binding and antiviral pyrazolo[1,5-a]pyrimidine synthesis • Free 5-NH₂ enables diazotization for heterocycle diversification • ≥95% purity, solid form, ambient shipping Ideal for medicinal chemistry programs targeting HDACs or H5N1 influenza. Bulk quantities available.

Molecular Formula C9H13N3O
Molecular Weight 179.223
CAS No. 1226805-88-4
Cat. No. B572676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-(dimethylamino)benzamide
CAS1226805-88-4
Synonyms5-amino-2-(dimethylamino)benzamide(SALTDATA: FREE)
Molecular FormulaC9H13N3O
Molecular Weight179.223
Structural Identifiers
SMILESCN(C)C1=C(C=C(C=C1)N)C(=O)N
InChIInChI=1S/C9H13N3O/c1-12(2)8-4-3-6(10)5-7(8)9(11)13/h3-5H,10H2,1-2H3,(H2,11,13)
InChIKeyVSDBOHMWRRGWRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-(dimethylamino)benzamide (CAS 1226805-88-4) for Medicinal Chemistry and Antiviral Research Procurement


5-Amino-2-(dimethylamino)benzamide (CAS 1226805-88-4) is a substituted benzamide building block characterized by a primary amide, a 5-amino group, and a 2-dimethylamino substituent on the phenyl ring. This ortho-amino benzamide scaffold is a recognized pharmacophore in drug discovery [1], with established utility in the synthesis of nitrogen-containing heterocycles such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines . The compound's calculated physicochemical properties—LogP of -0.03 and molecular weight of 179.22 g/mol —position it within favorable parameters for early-stage medicinal chemistry campaigns. Commercial availability from multiple vendors with typical purity of ≥95% ensures reliable sourcing for research applications.

Why 5-Amino-2-(dimethylamino)benzamide Cannot Be Replaced by Generic Benzamide Analogs


Benzamide derivatives containing dimethylamino side chains exhibit structure-activity relationships where the position of the dimethylamino substituent markedly influences inhibitory potency and selectivity against biological targets [1]. For example, SAR studies on AChE inhibitors revealed that the substituted position of the dimethylamine side chain critically determines both activity and selectivity profiles [2]. Moreover, ortho-amino benzamide HDAC inhibitors demonstrate that substitutions at the ortho- and meta-positions relative to the amino group are detrimental to potency, with only small substituents such as —CH3, —F, or —OCH3 being tolerated to a limited extent [3]. The 5-amino-2-(dimethylamino) substitution pattern of the target compound represents a specific regiochemical arrangement that cannot be assumed equivalent to isomers such as 2-amino-5-(dimethylamino)benzamide or 4-(dimethylamino)benzamide. Consequently, substitution with generic benzamide building blocks risks introducing structural deviations that compromise downstream synthetic outcomes or biological activity.

Quantitative Differentiation Evidence for 5-Amino-2-(dimethylamino)benzamide (CAS 1226805-88-4)


Computational LogP Differentiates 5-Amino-2-(dimethylamino)benzamide from N-Methyl and N-Ethyl Analogs

The target compound exhibits a calculated LogP of -0.03 , indicating high hydrophilicity. This differs substantially from the N-methyl analog 5-amino-2-(dimethylamino)-N-methylbenzamide (LogP ~0.33 ) and the diethylamino analog 5-amino-2-(diethylamino)benzamide (expected LogP > 1.0 based on increased alkyl chain length). The ~0.36 LogP unit difference from the N-methyl derivative corresponds to a theoretical ~2.3-fold difference in partition coefficient, directly impacting solubility and permeability characteristics in medicinal chemistry campaigns.

Medicinal Chemistry ADME Prediction Building Block Selection

Regiochemical Substitution Pattern Differentiates Target Compound from Isomeric 2-Amino-5-(dimethylamino)benzamide

The target compound possesses an amino group at the 5-position and a dimethylamino group at the 2-position relative to the benzamide carbonyl. The isomeric compound 2-amino-5-(dimethylamino)benzamide (CAS 63365-21-9) has the substituents reversed. In ortho-amino benzamide HDAC inhibitors, the 2-amino group is critical for Zn²⁺ chelation in the enzyme active site, and substitutions at the ortho- and meta-positions relative to this amino group are detrimental to potency [1]. Therefore, the 5-amino-2-(dimethylamino) arrangement positions the dimethylamino group away from the critical Zn²⁺-binding amino group, whereas the 2-amino-5-(dimethylamino) isomer places the dimethylamino substituent meta to the amino group, which may reduce HDAC inhibitory activity based on established SAR.

Synthetic Intermediate Regioselectivity HDAC Inhibitor Scaffold

Documented Utility as Precursor to Pyrazolo[1,5-a]pyrimidine Antiviral Agents

5-Amino-2-(dimethylamino)benzamide has been specifically documented as a key building block for the synthesis of pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, which demonstrated in vitro activity against the H5N1 avian influenza virus . While the exact IC₅₀ values of the final derivatives are not reported in the source, the compound's demonstrated utility in this specific heterocyclic synthesis pathway distinguishes it from other benzamide building blocks that lack such validated applications.

Antiviral Research H5N1 Influenza Heterocyclic Synthesis

Hydrogen Bond Donor/Acceptor Capacity Differentiates from 2-(Dimethylamino)benzamide

The target compound contains three nitrogen atoms (C₉H₁₃N₃O) providing 2 hydrogen bond donors (NH₂ groups) and 4 hydrogen bond acceptors [1], compared to 2-(dimethylamino)benzamide (C₉H₁₂N₂O) which has only 1 hydrogen bond donor and 2 acceptors [2]. This additional hydrogen bonding capacity of the target compound enhances aqueous solubility (consistent with its LogP of -0.03 ) and provides additional interaction sites for protein binding, potentially improving target engagement in biochemical assays.

Physicochemical Profiling Medicinal Chemistry Solubility

Predicted pKa Differentiates from 4-(Dimethylamino)benzamide

The predicted pKa of 5-amino-2-(dimethylamino)benzamide is 16.03 ± 0.50 , indicating that the compound remains predominantly neutral at physiological pH. In contrast, 4-(dimethylamino)benzamide, with its para-substituted dimethylamino group, is expected to have a lower pKa (~8-9) for the dimethylamino nitrogen, resulting in partial protonation at physiological pH [1]. This difference in ionization state at pH 7.4 affects membrane permeability and may influence cellular uptake in cell-based assays.

Physicochemical Property Ionization State ADME

Procurement-Driven Application Scenarios for 5-Amino-2-(dimethylamino)benzamide (CAS 1226805-88-4)


Synthesis of Pyrazolo[1,5-a]pyrimidine Antiviral Agents

Researchers developing novel antiviral agents targeting H5N1 influenza should prioritize this building block. The compound serves as a validated precursor for synthesizing pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives with documented in vitro anti-H5N1 activity . Alternative benzamide building blocks lack this demonstrated synthetic utility in antiviral heterocyclic chemistry.

HDAC Inhibitor Scaffold Optimization

For medicinal chemistry programs targeting histone deacetylases (HDACs), the ortho-amino benzamide scaffold is a known Zn²⁺-binding pharmacophore . The 5-amino-2-(dimethylamino) substitution pattern positions the dimethylamino group away from the critical 2-amino Zn²⁺-binding site, potentially preserving HDAC inhibitory activity while offering a site for further derivatization [1]. Procurement of this specific regioisomer is essential, as the 2-amino-5-(dimethylamino) isomer would place the dimethylamino group meta to the Zn²⁺-binding amino group, likely reducing potency based on established SAR.

Fragment-Based Drug Discovery with Favorable Physicochemical Profile

The compound's calculated LogP of -0.03 and high hydrogen bonding capacity (2 donors, 4 acceptors) [1] make it an attractive fragment for screening campaigns where aqueous solubility is critical. Compared to 2-(dimethylamino)benzamide (LogP higher, fewer H-bond donors), this compound offers enhanced solubility and additional pharmacophore features for target engagement [2]. Its predicted neutral state at physiological pH (pKa 16.03) further supports its suitability for cell-based assays.

Synthesis of Heterocyclic Libraries via Diazotization

The presence of a primary aromatic amine at the 5-position enables diazotization chemistry, providing a versatile handle for constructing diverse nitrogen-containing heterocycles. This functionality distinguishes the compound from analogs lacking a free aromatic amino group (e.g., 2-(dimethylamino)benzamide) and expands its utility in medicinal chemistry library synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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